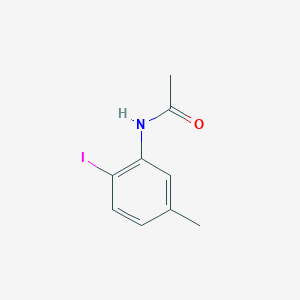![molecular formula C13H10N2O B13691247 1-Acetylimidazo[1,2-a]quinoline](/img/structure/B13691247.png)
1-Acetylimidazo[1,2-a]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetylimidazo[1,2-a]quinoline is a heterocyclic aromatic compound that belongs to the imidazoquinoline family. This compound is characterized by a fused ring system consisting of an imidazole ring and a quinoline ring, with an acetyl group attached to the nitrogen atom of the imidazole ring. The molecular formula of this compound is C13H10N2O, and it has a molecular weight of 210.23 g/mol
Preparation Methods
The synthesis of 1-Acetylimidazo[1,2-a]quinoline can be achieved through several synthetic routes. One common method involves the cyclization of 2-aminobenzophenone derivatives with imidazole derivatives under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which undergoes intramolecular cyclization to yield the desired product. The reaction conditions often involve the use of strong acids such as sulfuric acid or hydrochloric acid, and the reaction is typically carried out at elevated temperatures .
In industrial production, the synthesis of this compound may involve the use of more efficient and scalable methods. For example, microwave-assisted synthesis has been explored as a green and efficient approach to produce this compound. This method offers the advantages of shorter reaction times and higher yields compared to traditional methods .
Chemical Reactions Analysis
1-Acetylimidazo[1,2-a]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced imidazoquinoline derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline derivatives, while reduction results in the formation of reduced imidazoquinoline derivatives.
Scientific Research Applications
1-Acetylimidazo[1,2-a]quinoline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Acetylimidazo[1,2-a]quinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes and receptors, leading to the modulation of various biological processes. For example, it has been shown to inhibit the activity of kinases and phosphodiesterases, which play crucial roles in cell signaling pathways . Additionally, the compound’s ability to intercalate into DNA and RNA structures contributes to its antitumor activity by disrupting the replication and transcription processes .
Comparison with Similar Compounds
1-Acetylimidazo[1,2-a]quinoline can be compared with other similar compounds, such as imidazo[1,2-a]quinoxalines and imidazo[1,5-a]quinolines. These compounds share a similar fused ring system but differ in the position of the nitrogen atoms and the presence of additional functional groups .
Imidazo[1,2-a]quinoxalines: These compounds have a quinoxaline ring fused with an imidazole ring.
Imidazo[1,5-a]quinolines: These compounds have a quinoline ring fused with an imidazole ring at different positions.
The uniqueness of this compound lies in its specific structure and the presence of the acetyl group, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C13H10N2O |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
1-imidazo[1,2-a]quinolin-1-ylethanone |
InChI |
InChI=1S/C13H10N2O/c1-9(16)12-8-14-13-7-6-10-4-2-3-5-11(10)15(12)13/h2-8H,1H3 |
InChI Key |
PVQMGTORPMPYMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C2N1C3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl[[(3aR,5S,6aR)-2,2-dimethyl-6-methylenetetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methoxy]diphenylsilane](/img/structure/B13691170.png)
![[1-(2,2-Difluoroethyl)azetidin-2-YL]methanol](/img/structure/B13691172.png)






![Methyl 4-[1-[2-[(4R,6R)-6-[2-(tert-Butoxy)-2-oxoethyl]-2,2-dimethyl-1,3-dioxan-4-yl]ethyl]-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrole-3-carboxamido]benzoate](/img/structure/B13691222.png)
![[3-Fluoro-4-(trifluoromethyl)phenyl]trimethylsilane](/img/structure/B13691228.png)



